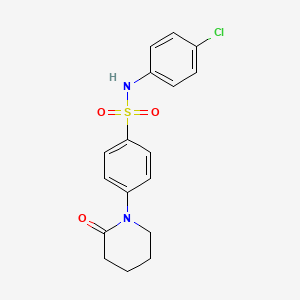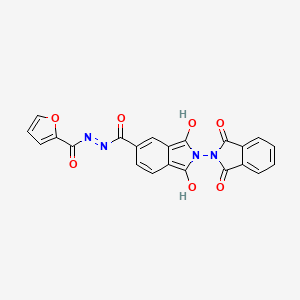![molecular formula C17H19ClO3 B5133495 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as ICI 118,551, is a synthetic compound that belongs to the family of selective beta-2 adrenergic receptor antagonists. This compound has been widely used in scientific research to study the biochemical and physiological effects of beta-2 adrenergic receptor inhibition.
Wirkmechanismus
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 acts as a selective antagonist of beta-2 adrenergic receptors, which are G protein-coupled receptors that are primarily located in the lungs, heart, and skeletal muscle. The binding of beta-2 adrenergic agonists to these receptors leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP, which mediates various physiological effects. 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 binds to beta-2 adrenergic receptors and prevents the binding of agonists, thereby inhibiting the downstream effects of cyclic AMP.
Biochemical and Physiological Effects:
The inhibition of beta-2 adrenergic receptors by 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has several biochemical and physiological effects. In the lungs, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 inhibits the relaxation of airway smooth muscle, which is mediated by beta-2 adrenergic receptors. In the heart, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 reduces the contractility and heart rate, which are also regulated by beta-2 adrenergic receptors. In addition, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has been shown to inhibit insulin secretion and lipid metabolism, which are also regulated by beta-2 adrenergic receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has several advantages for lab experiments, including its high selectivity and potency for beta-2 adrenergic receptors. Additionally, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has been extensively characterized in various in vitro and in vivo models, making it a well-established tool for studying the role of beta-2 adrenergic receptors. However, one limitation of 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 is its potential for off-target effects, as it may also bind to other receptors or enzymes at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 and beta-2 adrenergic receptors. One area of interest is the role of beta-2 adrenergic receptors in cancer progression, as these receptors have been implicated in various aspects of tumor growth and metastasis. Additionally, there is growing interest in the development of beta-2 adrenergic receptor agonists and antagonists for the treatment of obesity, diabetes, and other metabolic disorders. Finally, the development of novel tools for studying beta-2 adrenergic receptor signaling, such as biosensors and optogenetic approaches, may also provide new insights into the physiological and pathological roles of these receptors.
Synthesemethoden
The synthesis of 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 involves several steps, starting with the reaction of 2-chlorophenol with propylene oxide to produce 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 2-methoxy-4-methylbenzyl chloride in the presence of a base to yield 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has been extensively used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes. This compound has been used to investigate the effect of beta-2 adrenergic receptor inhibition on cardiac function, airway smooth muscle contraction, and glucose metabolism. Additionally, 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene 118,551 has been used to study the role of beta-2 adrenergic receptors in the regulation of insulin secretion and lipid metabolism.
Eigenschaften
IUPAC Name |
1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-8-9-16(17(12-13)19-2)21-11-5-10-20-15-7-4-3-6-14(15)18/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSLKSIRFKMMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
![N-cyclopentyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5133423.png)
![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)


![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![5-{3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133491.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)

